molecular formula C9H16O4 B1279818 5-Tert-butoxy-5-oxopentanoic acid CAS No. 63128-51-8

5-Tert-butoxy-5-oxopentanoic acid

Cat. No. B1279818
CAS RN: 63128-51-8
M. Wt: 188.22 g/mol
InChI Key: VZHNAVSRNGLHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various strategies. For instance, the first paper describes the synthesis of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates from arylacetylenes and the acid chloride of tert-butyl 2-phenylmalonate . This process involves the activation of C≡C bonds by silver(I) salts, leading to cyclization reactions. Although the specific synthesis of 5-tert-butoxy-5-oxopentanoic acid is not detailed, similar synthetic approaches could potentially be applied to its production.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is characterized by the presence of the tert-butyl group, which can influence the reactivity and stability of the molecule. In the context of the first paper, the tert-butyl group is part of a larger structure that undergoes cyclization to form different ring systems . The presence of the tert-butyl group in 5-tert-butoxy-5-oxopentanoic acid would likely have a similar impact on its molecular structure, affecting its reactivity and the types of reactions it can undergo.

Chemical Reactions Analysis

The chemical reactions of tert-butyl compounds can vary widely. The first paper discusses the cyclization of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, which can result in the formation of hydroxypyrone or pulvinone structures, depending on the conditions and catalysts used . This indicates that tert-butyl compounds can participate in complex reactions leading to the formation of various cyclic compounds. While the specific reactions of 5-tert-butoxy-5-oxopentanoic acid are not mentioned, it is reasonable to assume that it could also undergo similar cyclization or other reactions influenced by the tert-butyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group, which is bulky and can impart steric hindrance. This can affect properties such as solubility, boiling point, and reactivity. The second paper provides an example of the synthesis and characterization of tert-butyl-NNO-azoxy compounds, which were analyzed using NMR spectroscopy . Although the properties of 5-tert-butoxy-5-oxopentanoic acid are not directly reported, the properties of related tert-butyl compounds suggest that steric effects and the presence of functional groups like the tert-butoxy and oxo groups would play a significant role in determining its physical and chemical behavior.

Scientific Research Applications

Collagen Cross-Links Synthesis

5-Tert-butoxy-5-oxopentanoic acid has been utilized in the synthesis of collagen cross-links. Adamczyk, Johnson, and Reddy (1999) describe an efficient synthesis process using this compound as a key intermediate for preparing collagen cross-links such as (+)-pyridinoline and (+)-deoxypyridinoline (Adamczyk, Johnson, & Reddy, 1999).

Isotopically Labeled Deoxypyridinoline

In another study, the same compound was used for synthesizing isotopically labeled (+)-deoxypyridinoline. The synthesis was achieved via quaternization of specific iodides followed by hydrolysis, demonstrating the compound's utility in creating isotopically labeled molecules for scientific research (Adamczyk et al., 2000).

Chiral Substitutions in Chemical Synthesis

Noda and Seebach (1987) explored the use of related tert-butoxy compounds for substitutions and chain elongations in the synthesis of chiral 1,3-dioxin-4-ones. These processes are crucial in producing enantiomerically pure beta-hydroxy-acid derivatives, demonstrating the importance of these compounds in precise chemical synthesis (Noda & Seebach, 1987).

Cryptophycin Synthesis

5-Tert-butoxy-5-oxopentanoic acid derivatives were also used in the synthesis of cryptophycins, which are a group of potent antitumor agents. Georg et al. (2000) reported two efficient protocols for synthesizing a major component of the cryptophycins, demonstrating the compound's role in the development of potential cancer therapies (Georg et al., 2000).

Zinc Sensing and Bioimaging

Berrones-Reyes et al. (2019) synthesized two new zinc sensors using a Schiff base and an amino acid, including 5-oxopentanoic acid derivatives. These compounds were used for confocal fluorescence microscopy, highlighting their application in bioimaging and zinc sensing (Berrones-Reyes et al., 2019).

Safety And Hazards

The compound is classified under GHS05, indicating that it is corrosive . The hazard statement is H318, which means it causes serious eye damage . Precautionary measures include wearing protective gloves and eye protection . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(12)6-4-5-7(10)11/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHNAVSRNGLHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465396
Record name 5-tert-butoxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butoxy-5-oxopentanoic acid

CAS RN

63128-51-8
Record name 5-tert-butoxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tert-butoxy)-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (S)-4-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid (432 mg, 70% pure, 0.70 mmol), AcOH (0.10 mL) and tert-butyl 2-(2-formyl-1H-imidazol-1-yl)acetate (470 mg, 2.0 mmol) in DCE (20 mL) was stirred at 75° C. for 30 min under nitrogen. The reaction mixture was cooled to 0° C., and treated with NaBH(OAc)3 (0.633 g, 3.0 mmol). The reaction was allowed to proceed overnight with stirring at room temperature. The reaction mixture was quenched with water and concentrated under reduced pressure to afford a residue which was purified by on a Biotage SP4 utilizing a gradient of 5-50% MeOH in DCM to afford (S)-4-(34(S)-6-(bis((1-(2-tert-butoxy-2-oxoethyl)-1H-imidazol-2-yl)methyl)amino)-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid (300 mg, 52%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 6.99 (s, 2H), 6.84 (s, 2H), 4.57 (s, 4H), 4.29-4.19 (m, 2H), 3.66-3.56 (m, 4H), 2.98-2.90 (m, 2H), 2.49-2.37 (m, 4H), 1.95-1.41 (m, 42H); ESMS m/z: 410.8 (M/2+H)+.
Name
(S)-4-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.633 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of (9S,13S)-15-benzyl 13,9-di-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate (4.30 g, 6.64 mmol), 10% Pd/C (1.0 g) and ammonium formate (4.0 g) in EtOH (70 mL) under a empty balloon was stirred at room temperature overnight. The reaction mixture was filtered through a pad of celite and washed with EtOAc. The solvent was evaporated to give (S)-4-(3-(S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid (4.07 g, 70%) which was used without further purification. ESMS m/z: 432.3 (M/2+H)+.
Name
(9S,13S)-15-benzyl 13,9-di-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Glutaric anhydride (11.41 g.) was added portion-wise to a solution of potassium tert-butoxide (14.02 g.) in tetrahydrofuran (100 ml.) at ambient temperature. After the exothermic reaction was ceased, the reaction mixture was stirred at 40° C. for 15 minutes. Tetrahydrofuran was distilled off under reduced pressure. The residue was dissolved in water. After ethyl acetate was added, the solution was adjusted to pH 9 with aqueous potassium carbonate solution under ice-cooling. The separated water layer was washed with ethyl acetate, treated with activated charcoal, overlapped with ethyl acetate, and then adjusted to pH 4.0 with 10% hydrochloric acid under ice-cooling. The ethyl acetate layer was dried over magnesium sulfate, treated with activated charcoal, filtered and concentrated under reduced pressure to give glutaric acid mono-tert-butyl ester (10 g.).
Quantity
11.41 g
Type
reactant
Reaction Step One
Quantity
14.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Potassium tert-butoxide (2.7 g, 24 mmol) was dissolved in 17 mL of anhydrous THF at rt. After 5 min glutaric anhydride (2.4 g, 21 mmol) was added and the resulting suspension stirred for 2 h at rt. The reaction mixture was then quenched with 20 mL of 1 M KHSO4, extracted with 50 mL of EtOAc, adjusted to pH 2–3 with 1 M KHSO4 and extracted twice with 50 mL EtOAc. The combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to give a yellow oil which was purified by silica gel flash chromatography (eluent: EtOAc:Hexanes- 1:1) to give 1.65 g (35% yield) pure (TLC) 1-2.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butoxy-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-Tert-butoxy-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
5-Tert-butoxy-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
5-Tert-butoxy-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
5-Tert-butoxy-5-oxopentanoic acid
Reactant of Route 6
Reactant of Route 6
5-Tert-butoxy-5-oxopentanoic acid

Citations

For This Compound
71
Citations
I Velikyan, U Rosenström, S Estrada, I Ljungvall… - Nuclear Medicine and …, 2014 - Elsevier
Objectives Fibrosis affecting functionality of vital organs such as liver, lung, heart, and kidney, is involved in many chronic diseases. Positron emission tomography (PET) would not only …
Number of citations: 26 www.sciencedirect.com
I Velikyan, U Rosenström, TN Bulenga, O Eriksson… - Pharmaceuticals, 2016 - mdpi.com
Objectives: Fibrosis is involved in many chronic diseases. It affects the functionality of vital organs, such as liver, lung, heart and kidney. Two novel imaging agents for positron emission …
Number of citations: 9 www.mdpi.com
C Wängler, B Wängler, S Lehner, A Elsner… - Journal of Nuclear …, 2011 - Soc Nuclear Med
… 4-(4,7-bis(2-tert-butoxy-2-oxoethyl)-1,4,7-triazonan-1-yl)-5-tert-butoxy-5-oxopentanoic acid (NODA-GA(tBu) 3 ) was purchased from Chematech. Sulfo-SMCC was purchased from …
Number of citations: 62 jnm.snmjournals.org
G Lelais, MA Campo, S Kopp… - Helvetica chimica …, 2004 - Wiley Online Library
(S)‐β 2 ‐Homoamino acids with the side chains of Asp, Glu, Asn, and Gln have been prepared and suitably protected (N‐Fmoc, CO 2 t Bu, CONHTrt) for solid‐phase peptide syntheses. …
Number of citations: 24 onlinelibrary.wiley.com
R Moreira, SD Taylor - Amino Acids, 2020 - Springer
A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, is …
Number of citations: 9 link.springer.com
CB Yim, K Mikkola, V Fagerholm, VV Elomaa… - Nuclear Medicine and …, 2013 - Elsevier
Introduction Renal localization of high radioactivity levels during targeted imaging compromises tissue visualization in the kidney region and limits diagnostic accuracy. Radioiodinated …
Number of citations: 27 www.sciencedirect.com
S Maschauer, J Einsiedel, H Hübner… - Journal of Medicinal …, 2016 - ACS Publications
The neurotensin (NT) receptor-1 (NTS1) is overexpressed in a variety of carcinomas and is therefore an interesting target for imaging with positron emission tomography (PET). The aim …
Number of citations: 41 pubs.acs.org
Z Li, X Qiao, XM Liu, SH Shi, JY Xu - European Journal of Medicinal …, 2023 - Elsevier
… Using 5-tert-butoxy-5-oxopentanoic acid and mono-tert-butyl succinate as media, riluzole was modified to its carboxylic acid derivatives, named RZsm and RZss (Fig. 1), which were …
Number of citations: 1 www.sciencedirect.com
RE Kleiner, Y Brudno, ME Birnbaum… - Journal of the American …, 2008 - ACS Publications
The DNA-templated polymerization of synthetic building blocks provides a potential route to the laboratory evolution of sequence-defined polymers with structures and properties not …
Number of citations: 172 pubs.acs.org
A Poschenrieder, M Schottelius… - EJNMMI …, 2016 - ejnmmires.springeropen.com
The overexpression of the chemokine receptor 4 (CXCR4) in different epithelial, mesenchymal, and hematopoietic cancers makes CXCR4 an attractive diagnostic and therapeutic target…
Number of citations: 36 ejnmmires.springeropen.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.